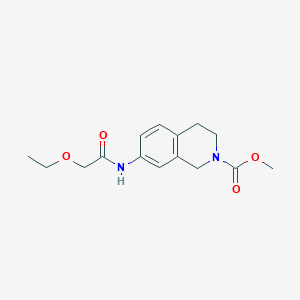
methyl 7-(2-ethoxyacetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-(2-ethoxyacetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as MEADIC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in the field of drug discovery.
科学研究应用
Urease Inhibition
Urease is a crucial enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate. Inhibiting urease activity has implications in agriculture (to reduce nitrogen loss from fertilizers) and medicine (to combat infections caused by urease-producing bacteria). The compound demonstrated significant urease inhibition with an IC50 value of 0.21 ± 0.2 μM, which is approximately 100-fold higher than the standard inhibitor .
Antioxidant Properties
Antioxidants play a vital role in protecting cells from oxidative damage. This compound exhibited promising antioxidant scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, with an IC50 value of 0.45 μg/mL. Its ability to neutralize free radicals suggests potential therapeutic applications in oxidative stress-related diseases .
Cytotoxicity
The compound was evaluated for cytotoxicity using a brine shrimp lethality bioassay. The LD50 (lethal dose for 50% of the shrimp) was found to be 0.5 μg/mL. Understanding its cytotoxic effects is essential for drug development and safety assessment .
DNA Protection
DNA protection assays are crucial for assessing compounds’ ability to prevent DNA damage. This compound protected human blood DNA from cleavage at or above a concentration of 6 μM. Additionally, it exhibited substantial interaction with DNA via intercalation, as evidenced by UV-visible spectroscopy and viscosity measurements .
Molecular Docking
Molecular docking studies revealed hydrogen bonding and C-H-π interactions between the compound and its target. The docking energy score was −6.68 kcal/mol, suggesting favorable binding affinity .
Electronic Structure Insights
Density functional theory (DFT) calculations provided insights into the electronic structure of the compound. Understanding its electronic properties aids in predicting reactivity and behavior in various environments .
属性
IUPAC Name |
methyl 7-[(2-ethoxyacetyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-3-21-10-14(18)16-13-5-4-11-6-7-17(15(19)20-2)9-12(11)8-13/h4-5,8H,3,6-7,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYFITBOXYXJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC2=C(CCN(C2)C(=O)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2788263.png)
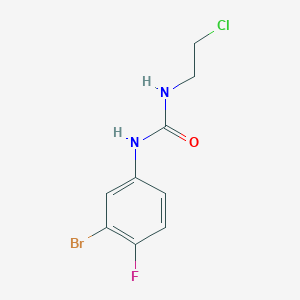
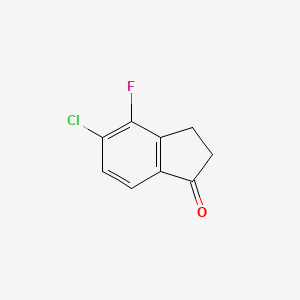
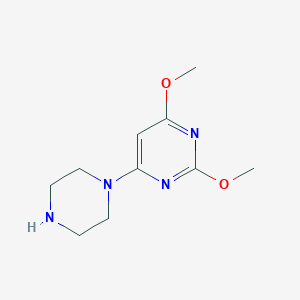
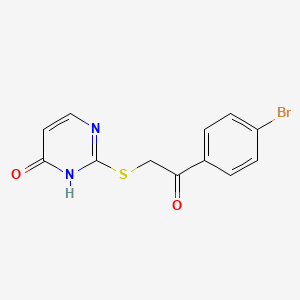
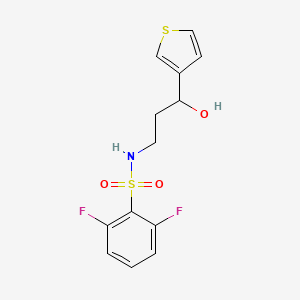
![N-(2-methoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2788274.png)


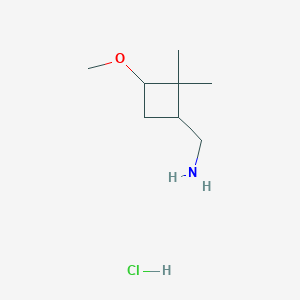

![3-bromo-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2788282.png)
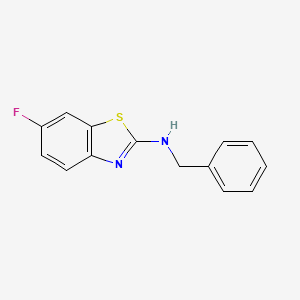
![2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2788285.png)